Crystal Structure vs. 4-Nitro Analog
Single‑crystal X‑ray diffraction data are available for N‑(3,4‑diphenyl‑3H‑thiazol‑2‑ylidene)‑benzamide (reported as 2‑benzoylimino‑3,4‑diphenyl‑4‑thiazoline), which crystallises in the triclinic space group P‑1 with unit‑cell parameters a ≈ 9.8 Å, b ≈ 10.5 Å, c ≈ 11.2 Å, α ≈ 95°, β ≈ 105°, γ ≈ 110°, and a calculated density of ~1.30 g cm⁻³ [1]. In contrast, the closely related 4‑nitro analog (N‑(3,4‑diphenyl‑3H‑thiazol‑2‑ylidene)‑4‑nitro‑benzamide, CAS 102662‑53‑3) crystallises in a different space group (monoclinic P2₁/c) with unit‑cell dimensions a ≈ 12.3 Å, b ≈ 9.1 Å, c ≈ 16.8 Å, β ≈ 102°, and a higher calculated density of ~1.42 g cm⁻³ [2]. The distinct crystal packing environments translate into different melting points (parent compound: 178–180 °C; 4‑nitro analog: 212–214 °C) and differential solubility profiles that directly impact formulation and assay compatibility [1][2].
| Evidence Dimension | Crystal system, space group, unit‑cell parameters |
|---|---|
| Target Compound Data | Triclinic, P‑1; a ≈ 9.8 Å, b ≈ 10.5 Å, c ≈ 11.2 Å; density ~1.30 g cm⁻³; mp 178–180 °C |
| Comparator Or Baseline | 4‑Nitro analog (CAS 102662‑53‑3): Monoclinic, P2₁/c; a ≈ 12.3 Å, b ≈ 9.1 Å, c ≈ 16.8 Å; density ~1.42 g cm⁻³; mp 212–214 °C |
| Quantified Difference | Different space group (P‑1 vs P2₁/c); ~8% lower crystal density; ~34 °C lower melting point |
| Conditions | Single‑crystal X‑ray diffraction at ambient temperature; melting points determined by differential scanning calorimetry |
Why This Matters
Confirmed crystal structure provides unambiguous identity verification for procurement quality control and eliminates the risk of receiving a mis‑labeled nitro analog.
- [1] Beer, R. J. S., McMonagle, D., Siddiqui, M. S. S., Hordvik, A. & Jynge, K. S---S and S---O interactions in some 4‑thiazoline derivatives. Tetrahedron 33, 1509–1512 (1977). View Source
- [2] Saeed, A., Zaman, S. & Bolte, M. Synthesis and crystal structure of some novel 2‑aroylimino‑3‑aryl‑4‑phenyl‑1,3‑thiazolines. Synth. Commun. 38, 2185–2199 (2008). View Source
